molecular formula C7H7BrN2S B139770 3-Picolyl isothiocyanate hydrobromide CAS No. 147342-57-2

3-Picolyl isothiocyanate hydrobromide

Cat. No.: B139770
CAS No.: 147342-57-2
M. Wt: 231.12 g/mol
InChI Key: KMDYQDNWXOQSOY-UHFFFAOYSA-N
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Description

Historical Development and Discovery in Organic Synthesis

The development of isothiocyanates as a class of compounds has a rich history in organic synthesis, with methods for their preparation being explored for over a century. nih.govmdpi.com The synthesis of isothiocyanates is often achieved from primary amines, a widely available and versatile starting material. nih.gov One common method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate using various reagents. tandfonline.com Another established method is the use of thiophosgene (B130339), although its high toxicity has led to the development of alternative "thiocarbonyl transfer" reagents. nih.gov

The synthesis of pyridyl isothiocyanates, in particular, can be more challenging than their aryl amine counterparts due to the lower nucleophilicity of the corresponding pyridyl amines. nih.gov However, one-pot procedures have been developed that allow for the efficient preparation of a wide range of pyridyl isothiocyanates from their respective amines. nih.gov While the specific historical discovery of 3-Picolyl isothiocyanate hydrobromide is not extensively documented, its synthesis is a logical extension of these established methods, likely developed to explore the introduction of the picolyl group into various molecular scaffolds for applications in medicinal chemistry and materials science.

Significance as a Versatile Synthetic Intermediate and Reagent

Isothiocyanates are recognized as valuable intermediates in the synthesis of a diverse array of sulfur- and nitrogen-containing organic compounds, particularly heterocyclic structures. nih.govmdpi.com The isothiocyanate group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is harnessed in the construction of various heterocyclic rings, such as thiazoles, thiadiazoles, triazoles, and pyrimidines. rsc.orgarkat-usa.orgnih.gov

The presence of the 3-picolyl group further enhances the synthetic utility of this reagent. The pyridine (B92270) ring is a common feature in many biologically active molecules and can participate in a variety of chemical transformations. nih.gov Therefore, this compound serves as a bifunctional reagent, allowing for the introduction of both the reactive isothiocyanate handle and the picolyl moiety in a single step. This dual functionality makes it a valuable building block in the synthesis of complex molecules with potential applications in drug discovery and materials science. lookchem.com

Molecular Framework and Key Functional Groups in the Context of Reactivity

The isothiocyanate group (-N=C=S) is a heterocumulene characterized by a central carbon atom that is highly electrophilic. arkat-usa.org This electrophilicity arises from the electronegativity of the adjacent nitrogen and sulfur atoms, which pull electron density away from the carbon. As a result, the isothiocyanate group readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. wikipedia.org This reactivity is the cornerstone of its utility in organic synthesis, enabling the formation of thioureas, thiocarbamates, and dithiocarbamates, which can then be cyclized to form a wide range of heterocyclic compounds. rsc.orgarkat-usa.org

The picolyl moiety, a methyl-substituted pyridine ring, introduces several important features to the molecule. The pyridine ring itself is an aromatic heterocycle that can influence the electronic properties of the isothiocyanate group. Furthermore, the pyridine nitrogen is basic and can be protonated or can participate in hydrogen bonding, which can affect the reactivity and solubility of the molecule. The picolyl group can also be involved in various organic reactions, further expanding the synthetic possibilities of the reagent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(isothiocyanatomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYQDNWXOQSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C=S.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375149
Record name 3-Picolyl isothiocyanate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147342-57-2
Record name 3-Picolyl isothiocyanate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Picolyl Isothiocyanate Hydrobromide

Precursor Synthesis and Derivatization Approaches

The primary routes to 3-picolyl isothiocyanate hydrobromide diverge based on the chosen precursor: 3-(chloromethyl)pyridine or 3-picolylamine. Each starting material necessitates a distinct synthetic strategy to arrive at the final product.

Synthesis of 3-(Chloromethyl)pyridine Hydrobromide as a Key Intermediate

A common and well-documented precursor for the synthesis of 3-picolyl isothiocyanate is 3-(chloromethyl)pyridine, which is typically handled as its hydrochloride salt for stability. The synthesis of 3-(chloromethyl)pyridine hydrochloride often commences from 3-methylpyridine (3-picoline) and proceeds through a series of reactions.

One established method involves the radical chlorination of 3-methylpyridine hydrochloride. This process, however, can sometimes lead to byproducts and purification challenges. A more controlled, multi-step synthesis is often preferred in a laboratory setting. This process can be summarized in the following stages:

Oxidation: 3-methylpyridine is oxidized to 3-picolinic acid.

Esterification: The resulting 3-picolinic acid is then subjected to esterification to produce the corresponding methyl ester.

Reduction: The ester is subsequently reduced to yield 3-pyridinemethanol.

Chlorination: Finally, 3-pyridinemethanol is treated with a chlorinating agent, such as thionyl chloride, to produce 3-(chloromethyl)pyridine hydrochloride. google.comguidechem.comgoogle.com

An alternative approach to the chlorination step involves reacting 3-pyridinemethanol with a slight excess of thionyl chloride in an inert solvent like toluene. This method is reported to produce high yields of pure 3-(chloromethyl)pyridine hydrochloride. google.com

While the hydrochloride is the more commonly synthesized salt, the corresponding hydrobromide can also be prepared, which would then be used in the subsequent reaction to form the isothiocyanate.

Strategies for the Formation of the Isothiocyanate Group

From 3-(Chloromethyl)pyridine Hydrobromide:

This approach involves the reaction of 3-(chloromethyl)pyridine hydrobromide with a thiocyanate (B1210189) salt, such as potassium thiocyanate or sodium thiocyanate. This nucleophilic substitution reaction, known as the Von Braun reaction, replaces the chloro group with the isothiocyanate group. The reaction is typically carried out in a suitable solvent, such as a ketone or an alcohol.

From 3-Picolylamine:

An alternative and widely used method for the synthesis of isothiocyanates is from the corresponding primary amine. In this case, 3-picolylamine serves as the precursor. The most common method for this transformation is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.

A variety of desulfurizing agents can be employed, including:

Phosgene and its derivatives (e.g., thiophosgene): While effective, these reagents are highly toxic and their use is often avoided.

Phosphorus-based reagents: Reagents like triphenylphosphine in combination with carbon tetrachloride have been used.

Other desulfurizing agents: A range of other reagents, such as dicyclohexylcarbodiimide (DCC), have also been utilized.

A one-pot synthesis for pyridyl isothiocyanates from their corresponding amines has been developed, which involves the in-situ generation of the dithiocarbamate salt followed by desulfurization. mdpi.com This method offers a more streamlined and potentially more efficient route to the desired isothiocyanate.

Salt Formation and Stability of the Hydrobromide Derivative

The final step in the synthesis is the formation of the hydrobromide salt of 3-picolyl isothiocyanate. If the isothiocyanate is prepared from 3-picolylamine, it will be in its free base form. To obtain the hydrobromide salt, the free base is treated with hydrobromic acid (HBr) in a suitable solvent, such as ether or ethanol. The resulting salt will then precipitate out of the solution and can be collected by filtration.

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally friendly.

Atom Economy: The choice of synthetic route can significantly impact the atom economy. Routes that minimize the formation of byproducts are preferred. For instance, the one-pot synthesis of pyridyl isothiocyanates from amines may offer a better atom economy compared to multi-step procedures with purification at each stage. mdpi.com

Use of Less Hazardous Reagents: The traditional use of highly toxic reagents like phosgene or thiophosgene (B130339) for isothiocyanate synthesis is a major environmental and safety concern. The development of alternative, less hazardous desulfurizing agents is a key area of green chemistry research.

Solvent Selection: The use of greener solvents, such as water or ethanol, is encouraged. For instance, a facile and environmentally friendly method for the preparation of various pyridyl isothiocyanates from amines has been developed as a one-pot process. mdpi.com

Energy Efficiency: Employing energy-efficient techniques, such as microwave-assisted synthesis, can reduce reaction times and energy consumption.

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is crucial for waste reduction.

Reactivity and Mechanistic Investigations of 3 Picolyl Isothiocyanate Hydrobromide

Nucleophilic Addition Reactions

Nucleophilic addition to the central carbon of the isothiocyanate group is the most characteristic reaction of this class of compounds. The carbon atom is highly susceptible to attack by a wide range of nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This reactivity is further amplified in 3-picolyl isothiocyanate hydrobromide by the strong inductive effect of the protonated 3-picolyl group.

The reaction between isothiocyanates and amines is a robust and highly efficient method for the synthesis of substituted thiourea (B124793) derivatives. kiku.dk The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom to yield the stable thiourea product. The reaction proceeds readily with both primary and secondary amines. Given the activation by the pyridinium (B92312) ring, this compound is expected to react rapidly with various amines under mild conditions, typically in a polar solvent at room temperature. nih.govresearchgate.net

Table 1: Representative Reactions of this compound with Amines Data is representative of typical reactions for this class of compounds.

Amine NucleophileProductTypical ConditionsExpected Yield
AnilineN-(phenyl)-N'-(pyridin-3-ylmethyl)thioureaTHF, Room Temp, 2h>90%
BenzylamineN-(benzyl)-N'-(pyridin-3-ylmethyl)thioureaCH2Cl2, Room Temp, 1h>95%
DiethylamineN,N-diethyl-N'-(pyridin-3-ylmethyl)thioureaAcetonitrile (B52724), Room Temp, 1h>95%
Hydrazine (B178648)N-(pyridin-3-ylmethyl)thiosemicarbazideEthanol, Room Temp, 3h>85%

Oxygen and sulfur-based nucleophiles also readily react with the isothiocyanate group, although the reactivity varies.

Oxygen Nucleophiles: Alcohols react with isothiocyanates to form O-alkyl thiocarbamates (thionocarbamates). researchgate.net These reactions are generally slower than those with amines and may require heating or the presence of a base to facilitate the nucleophilic attack. nih.gov The reaction of this compound with alcohols is expected to yield the corresponding N-(pyridin-3-ylmethyl)thiocarbamate.

Sulfur Nucleophiles: Thiols (mercaptans) are potent nucleophiles and react with isothiocyanates more readily than alcohols to form S-alkyl dithiocarbamates. researchgate.netnih.gov The reaction is typically fast and proceeds under mild conditions. nih.govgoogle.com The high nucleophilicity of the sulfur atom ensures an efficient addition across the C=S bond of the isothiocyanate. nih.gov

Table 2: Representative Reactions with Oxygen and Sulfur Nucleophiles Data is representative of typical reactions for this class of compounds.

NucleophileProduct ClassTypical Conditions
Ethanol (R-OH)O-Ethyl N-(pyridin-3-ylmethyl)thiocarbamateReflux in Ethanol, 4h
Propanethiol (R-SH)S-Propyl N-(pyridin-3-ylmethyl)dithiocarbamateTHF, Room Temp, 1h

Cycloaddition Chemistry Involving the Isothiocyanate Group

The cumulative double bonds within the isothiocyanate functionality allow it to participate in various pericyclic reactions, most notably cycloadditions. The C=N or C=S bond can act as a 2π component (dienophile or dipolarophile). These reactions provide direct pathways to complex heterocyclic systems. For instance, isothiocyanates are known to undergo [3+2] cycloadditions with 1,3-dipolar species like nitrile imines or diazoalkanes to form five-membered thiatriazine or thiazole (B1198619) ring systems, respectively. researchgate.net Similarly, hetero-Diels-Alder [4+2] reactions with suitable dienes are also possible, offering routes to six-membered heterocycles. nih.govrsc.org The specific pathway and product depend on the reaction partner and conditions.

Multicomponent Reactions (MCRs) Incorporating the Isothiocyanate Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools in synthetic chemistry for building molecular complexity with high atom economy. acsgcipr.org The electrophilic nature of isothiocyanates makes them excellent substrates for MCRs. researchgate.net For example, a novel three-component reaction involving isoquinolines, isothiocyanates, and isocyanides has been developed to produce imidazoisoquinolines. nih.gov It is anticipated that this compound could be readily employed in similar MCRs, acting as the electrophilic component to react with in-situ generated nucleophilic intermediates, leading to the rapid assembly of diverse and complex heterocyclic scaffolds. nih.gov

Role of the Pyridine (B92270) Nitrogen in Reaction Pathways

The pyridine nitrogen atom in this compound plays a crucial, albeit indirect, role in its reactivity. In the hydrobromide salt form, the nitrogen is protonated, forming a pyridinium cation. This has a profound electronic effect on the entire molecule.

Electronic Influence : The pyridinium group is strongly electron-withdrawing. This property is transmitted through the methylene (B1212753) linker to the isothiocyanate group. The result is a significant increase in the electrophilicity of the central carbon atom of the -N=C=S moiety, making it more susceptible to nucleophilic attack compared to isothiocyanates bearing electron-neutral or electron-donating groups. nih.gov This activating effect can lead to faster reaction rates and may allow reactions to proceed under milder conditions.

Catalytic Activity : In its deprotonated (free base) form, the pyridine nitrogen can act as a nucleophilic or base catalyst. However, as a hydrobromide salt, this catalytic ability is negated by protonation. The reactivity of the compound is therefore dominated by the electronic-withdrawing effect of the pyridinium ion.

Influence of the Hydrobromide Counterion on Reaction Selectivity and Rate

Activation via Protonation : The primary role of the hydrobromide is to ensure the pyridine nitrogen remains protonated. As discussed, the resulting pyridinium cation activates the isothiocyanate group towards nucleophilic addition, thereby increasing reaction rates. nih.gov This effect is a direct consequence of the formation of the salt.

Acid Catalysis : The proton associated with the hydrobromide can potentially function as a general acid catalyst. It could protonate the sulfur or nitrogen atom of the isothiocyanate group, further enhancing its electrophilicity and facilitating the addition of weak nucleophiles.

Applications of 3 Picolyl Isothiocyanate Hydrobromide in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The electrophilic carbon atom of the isothiocyanate group in 3-picolyl isothiocyanate hydrobromide readily reacts with various nucleophiles, initiating cyclization cascades that lead to the formation of a multitude of heterocyclic scaffolds. This reactivity is central to its application in the synthesis of pharmacologically relevant ring systems.

Synthesis of Thiazole (B1198619) and Benzothiazole (B30560) Derivatives

The Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings, can theoretically be adapted to utilize this compound. The general principle involves the reaction of an α-haloketone with a thioamide. In this context, this compound can serve as a precursor to the required N-(pyridin-3-ylmethyl)thioamide. The reaction of this compound with a primary or secondary amine would yield the corresponding thiourea (B124793), which can then react with an α-haloketone to furnish a 2-aminothiazole (B372263) derivative bearing a picolyl substituent.

Table 1: Hypothetical Hantzsch Thiazole Synthesis using a 3-Picolyl Thiourea Derivative

Reactant 1 Reactant 2 Product

Similarly, benzothiazole derivatives can be synthesized through the reaction of this compound with 2-aminothiophenol (B119425). The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the isothiocyanate carbon, forming a thiourea intermediate. Subsequent intramolecular cyclization with the elimination of water would lead to the formation of a 2-(pyridin-3-ylmethylamino)benzothiazole.

Formation of Imidazole (B134444) and Pyrazole (B372694) Architectures

The synthesis of imidazole derivatives using this compound can be envisioned through its reaction with α-aminoketones. The reaction would proceed via the formation of a thiourea intermediate, followed by an intramolecular cyclization and desulfurization to yield the imidazole ring.

For the construction of pyrazole architectures, this compound can react with hydrazine (B178648) derivatives. The initial addition of hydrazine to the isothiocyanate would form a thiosemicarbazide. This intermediate can then undergo cyclocondensation with a 1,3-dicarbonyl compound or its equivalent to afford a pyrazole substituted with a picolylthiourea moiety.

Access to Triazole and Oxadiazole Compounds

The synthesis of 1,2,4-triazole (B32235) derivatives represents a well-established application of isothiocyanates. The reaction of this compound with an acid hydrazide would yield an N-acylthiosemicarbazide intermediate. This intermediate can then be cyclized under basic or acidic conditions to furnish a 1,2,4-triazole-3-thione, which can be further functionalized.

Table 2: General Scheme for 1,2,4-Triazole Synthesis

Reactant 1 Reactant 2 Intermediate Product

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can also be achieved from the same N-acylthiosemicarbazide intermediate. Treatment of the N-acylthiosemicarbazide with a desulfurizing agent, such as mercuric oxide or an oxidizing agent like iodine, would induce cyclization to form a 2-(pyridin-3-ylmethylamino)-1,3,4-oxadiazole.

Synthesis of Other Nitrogen and Sulfur Heterocycles

The versatile reactivity of this compound extends to the synthesis of other nitrogen and sulfur-containing heterocycles. For instance, its reaction with compounds containing both amino and hydroxyl or thiol functionalities can lead to the formation of oxazine (B8389632) and thiazine (B8601807) derivatives through intramolecular cyclization of the initial adducts. The precise nature of the resulting heterocyclic system is dependent on the structure of the reaction partner and the reaction conditions employed.

Utilization as a Building Block for Diverse Organic Scaffolds

Beyond its role in the direct construction of heterocyclic rings, this compound serves as a versatile building block for introducing the picolylthiourea or related functionalities into larger, more complex organic scaffolds. The isothiocyanate group can be readily transformed into a thiourea by reaction with a wide range of primary and secondary amines. This transformation allows for the incorporation of the pyridin-3-ylmethyl group into various molecular frameworks, which can be of interest in the development of new ligands for metal catalysis or as key intermediates in multi-step syntheses.

Functional Group Interconversions and Derivatization Strategies

The isothiocyanate moiety of this compound is amenable to a variety of functional group interconversions. As previously mentioned, the most common derivatization is its conversion to a thiourea upon reaction with an amine. This reaction is typically high-yielding and proceeds under mild conditions.

Furthermore, the thiourea derivatives obtained from this compound can be further modified. For example, they can be desulfurized to the corresponding guanidines using reagents like mercuric oxide or carbodiimides. The sulfur atom can also be alkylated to form isothioureas, which are themselves versatile synthetic intermediates. These derivatization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of compounds from a single starting material.

Table 3: Key Functional Group Interconversions of this compound

Starting Material Reagent Product
This compound R-NH2 N-Substituted-N'-(pyridin-3-ylmethyl)thiourea
N-Substituted-N'-(pyridin-3-ylmethyl)thiourea HgO N-Substituted-N'-(pyridin-3-ylmethyl)guanidine

Coordination Chemistry and Metal Complexes Derived from 3 Picolyl Isothiocyanate Hydrobromide

Design and Synthesis of Ligands Incorporating Picolyl and Isothiocyanate Functionalities

The synthesis of ligands from 3-picolyl isothiocyanate hydrobromide typically involves its reaction with nucleophiles, leading to the formation of more complex molecular architectures. The picolyl group offers a nitrogen donor site, while the isothiocyanate group is a versatile precursor for thiourea (B124793) and N-heterocyclic carbene (NHC) functionalities.

Thiourea derivatives are readily synthesized through the reaction of an isothiocyanate with a primary or secondary amine. This reaction provides a modular approach to a wide array of N,N'-substituted thioureas. Specifically, N-(3-picolyl)thiourea ligands can be prepared by reacting 3-picolylamine (obtained by neutralization of the hydrobromide salt) with a suitable isothiocyanate, or conversely, by reacting 3-picolyl isothiocyanate with an amine.

The general synthetic scheme is as follows:

Route A: Pyridin-3-ylmethanamine + R-NCS → (Pyridin-3-ylmethyl)thiourea

Route B: Pyridin-3-ylmethyl isothiocyanate + R-NH₂ → (Pyridin-3-ylmethyl)thiourea

These picolyl-functionalized thiourea ligands are effective for complexing with transition metals. For instance, a palladium(II) complex containing a picoline thiourea ligand, N'-2-(5-picolyl)-N-4-bromobenzoylthiourea (PTu), has been synthesized by reacting the ligand with bis(benzonitrile)palladium(II) chloride. Spectroscopic analysis indicates that the ligand coordinates to the palladium center through both the sulfur atom of the thiourea group and the nitrogen atom of the picolyl ring, acting as a bidentate chelating system.

N-heterocyclic carbenes have become indispensable ligands in organometallic chemistry due to their strong σ-donating properties, which stabilize metal centers and promote catalytic activity. The introduction of a picolyl substituent onto the NHC framework creates a hemilabile ligand capable of bidentate C,N-chelation.

The synthesis of picolyl-functionalized NHC precursors, specifically bis-benzimidazolium salts, has been reported. A key example is the synthesis of 1,4-bis[1′-(N-picolyl-benzimidazoliumyl)methyl]-2,3,5,6-tetramethylbenzene dibromide (L²H₂·Br₂). This precursor is prepared through the reaction of 1,4-bis(1H-benzimidazol-1-ylmethyl)-2,3,5,6-tetramethylbenzene with 3-(bromomethyl)pyridine.

Subsequent metallation, often via a silver oxide route, yields the corresponding NHC-metal complexes. For example, the reaction of L²H₂·Br₂ with Ag₂O leads to the formation of the dinuclear silver(I) complex, L²Ag₂Br₂. In this complex, the picolyl-substituted benzimidazolylidene units coordinate to the silver centers. These silver complexes can then serve as transmetallating agents to generate other NHC-metal complexes, for instance, with palladium.

Chelation Modes and Coordination Geometries in Metal Complexes

The picolyl and isothiocyanate-derived functionalities afford multiple potential coordination sites, leading to varied chelation modes and complex geometries.

For thiourea-based ligands , infrared (IR) spectroscopy is a valuable tool for determining the coordination mode. In the case of the N'-2-(5-picolyl)-N-4-bromobenzoylthiourea palladium(II) complex, a significant shift in the stretching vibrations of the C=S (thiocarbonyl) and the C=N of the pyridine (B92270) ring is observed upon complexation. This indicates that the ligand binds to the palladium center in a bidentate fashion through the sulfur and the pyridine nitrogen atoms.

For picolyl-substituted NHC complexes , single-crystal X-ray diffraction provides definitive structural information. In the dinuclear silver(I) complex L²Ag₂Br₂, the ligand adopts a cyclic structure. The internal N-C-N bond angles at the carbene centers are typical for such complexes. The geometry around the metal centers is influenced by the coordination of the carbene carbon and the bridging bromide ions. The orientation of the picolyl group is also a key structural feature; in complex L²Ag₂Br₂, the dihedral angles between the benzimidazole (B57391) rings and the adjacent pyridine rings are 79.8(4)° and 81.5(5)°, indicating a significant twist between these two components of the chelating arm. nih.gov

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from picolyl-functionalized thioureas and NHCs are effective catalysts for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

Palladium complexes bearing picolyl-functionalized NHC and thiourea ligands have demonstrated high efficiency in various C-C cross-coupling reactions.

A palladium(II) picoline thiourea complex has been shown to be an effective homogeneous catalyst for the Heck cross-coupling reaction . In the coupling of 4-bromoacetophenone with styrene, the complex catalyzed the reaction to achieve an 83.81% conversion of the starting material to the desired coupled product.

Furthermore, palladium(II) complexes with NHC ligands structurally related to the picolyl-substituted precursors have been extensively studied in Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions. For a model Suzuki-Miyaura reaction between 4-bromotoluene (B49008) and phenylboronic acid, an NHC-Pd(II) complex achieved excellent yields. nih.gov The catalytic system was also effective for aryl chlorides. nih.gov The same catalyst system also provided good to excellent yields in the Heck-Mizoroki reaction of various aryl bromides with styrene. nih.gov In the Sonogashira coupling of iodobenzene (B50100) with phenylacetylene, the NHC-Pd(II) catalyst, in the presence of CuI and PPh₃ as co-catalysts, afforded high yields of the diphenylacetylene (B1204595) product. nih.govacs.org

Below is a table summarizing the catalytic performance of a representative NHC-Pd(II) complex in various C-C coupling reactions.

ReactionAryl HalideCoupling PartnerProductYield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl99
4-ChloronitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl92
Heck-Mizoroki BromobenzeneStyrene(E)-Stilbene98
4-BromoacetophenoneStyrene(E)-1-(4-Styrylphenyl)ethan-1-one95
Sonogashira IodobenzenePhenylacetyleneDiphenylacetylene82

Table data is illustrative of the performance of related NHC-Pd(II) complexes as reported in the literature. nih.govacs.org

The formation of carbon-heteroatom bonds, particularly C-N bonds, is critical in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides with amines, is a cornerstone of C-N bond formation.

Metal complexes featuring N-heterocyclic carbene ligands are well-established as highly effective catalysts for the Buchwald-Hartwig amination. The strong σ-donor character of the NHC ligand stabilizes the palladium center throughout the catalytic cycle, facilitating the key steps of oxidative addition and reductive elimination. While extensive research has demonstrated the utility of various Pd-NHC complexes in coupling a wide range of aryl halides and pseudohalides with primary and secondary amines, specific studies detailing the catalytic activity of complexes derived directly from this compound in these reactions are not prominently featured in the reviewed literature. However, the established efficacy of the broader class of picolyl-functionalized NHC-metal complexes in other coupling reactions suggests their potential applicability in C-N and other carbon-heteroatom bond-forming reactions.

Asymmetric Catalysis Potential

The direct application of metal complexes derived from this compound in asymmetric catalysis is a developing area of research with significant potential, primarily centered on the synthesis of chiral ligands from the isothiocyanate functional group. The isothiocyanate moiety serves as a versatile precursor for the creation of chiral thiourea derivatives, which are highly effective ligands and organocatalysts in a multitude of asymmetric transformations. nih.govrsc.org

The primary strategy involves the reaction of 3-picolyl isothiocyanate with a chiral amine to yield a chiral N-picolyl-N'-substituted thiourea. This reaction provides a straightforward method to introduce chirality into the ligand structure. The resulting chiral thiourea can coordinate to a metal center through the sulfur atom and the pyridine nitrogen, creating a chiral environment around the metal. This chiral pocket can then direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

While specific research on the asymmetric catalytic applications of metal complexes derived directly from 3-picolyl isothiocyanate is not yet extensively documented, the potential can be inferred from the well-established success of other chiral thiourea-based catalysts in a variety of asymmetric reactions. sigmaaldrich.com These reactions include, but are not limited to, Michael additions, aldol (B89426) reactions, and cycloadditions.

For instance, bifunctional thiourea catalysts, which incorporate a chiral scaffold and a basic moiety, have demonstrated high efficiency in promoting asymmetric reactions through a dual activation mechanism. rsc.org Similarly, metal complexes of chiral thioureas can facilitate stereoselective bond formations. A related compound, the samarium complex of 1,3-bis(pyridin-3-ylmethyl)thiourea, has been utilized as a catalyst, highlighting the catalytic activity of metal complexes bearing picolylthiourea-type ligands. nih.gov

The potential for asymmetric catalysis is further underscored by the modularity of chiral thiourea synthesis. A wide array of chiral amines is commercially available, allowing for the generation of a diverse library of chiral picolylthiourea ligands. This diversity enables the fine-tuning of steric and electronic properties of the resulting metal complexes to optimize enantioselectivity for a specific asymmetric transformation.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Thiourea-Based Systems

This table illustrates the types of asymmetric reactions where chiral thioureas and their derivatives have been successfully employed, suggesting the potential catalytic applications for metal complexes of chiral ligands derived from 3-picolyl isothiocyanate.

Reaction TypeCatalyst TypeSubstrate 1Substrate 2Enantiomeric Excess (ee)
Michael AdditionChiral Bifunctional Thiourea1,3-Dicarbonyl CompoundNitroolefinUp to 99%
aza-Henry ReactionChiral AminothioureaNitroalkaneN-Boc ImineUp to 98%
[3+2] AnnulationChiral Bifunctional Thiourea2-Isothiocyanato-1-indanoneBarbiturate-based Olefin>99%
Michael-cyclizationChiral Tertiary Amine ThioureaIsothiocyanato OxindoleUnsaturated PyrazoloneUp to 99%

Detailed research into the synthesis of chiral metal complexes from this compound and their subsequent evaluation in various asymmetric catalytic reactions is a promising avenue for the development of novel and efficient stereoselective catalysts. The combination of the coordinating pyridine ring, the versatile thiourea linkage, and a chiral backbone presents a compelling structural motif for inducing high levels of enantioselectivity.

Structural Elucidation and Theoretical Studies of 3 Picolyl Isothiocyanate Hydrobromide and Its Derivatives

X-ray Crystallographic Analysis of Molecular and Crystal Structures

While a specific single-crystal X-ray diffraction study for 3-picolyl isothiocyanate hydrobromide is not prominently available in the surveyed literature, its molecular and crystal structure can be inferred from analyses of closely related pyridinium (B92312) salts. nih.govpublish.csiro.au The structure is composed of a 3-(isothiocyanatomethyl)pyridinium cation and a bromide anion.

In the solid state, the crystal packing is dominated by a network of non-covalent interactions. The primary interaction is the strong hydrogen bond formed between the acidic proton on the pyridinium nitrogen (N⁺-H) and the bromide anion (Br⁻). This N⁺-H···Br⁻ interaction is a defining feature of hydrobromide salts of nitrogenous heterocycles and is the principal force governing the assembly of the ions into a stable crystal lattice. rsc.org Additional weaker interactions, such as C-H···Br⁻ and C-H···S contacts, likely contribute to the three-dimensional supramolecular architecture. nih.gov

To illustrate the typical crystallographic parameters for such a salt, the data for a similar compound, 2-(Pyridin-2-ylamino)pyridinium thiocyanate (B1210189) acetonitrile (B52724) monosolvate, is presented below. nih.gov

ParameterValue for an Analogous Pyridinium Salt nih.gov
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5450 (3)
b (Å)7.8790 (3)
c (Å)11.9900 (4)
α (°)76.849 (1)
β (°)75.211 (1)
γ (°)81.371 (1)
Volume (ų)667.88 (4)
Z (formula units)2

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are essential for confirming the molecular structure of this compound in lieu of single-crystal data.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. The most characteristic signal for this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the 2050-2150 cm⁻¹ region. Furthermore, the presence of the pyridinium hydrobromide salt would be confirmed by broad absorption bands in the 2500-3000 cm⁻¹ range, corresponding to the N⁺-H stretching vibration involved in hydrogen bonding with the bromide anion. researchgate.net Vibrations associated with the aromatic C=C and C=N bonds of the pyridine (B92270) ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the pyridinium ring, which would be shifted downfield (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the positively charged nitrogen atom. The methylene (B1212753) (-CH₂-) protons would appear as a singlet, also shifted downfield due to the adjacent pyridinium ring and isothiocyanate group. The acidic N⁺-H proton would likely appear as a broad signal that can exchange with D₂O.

¹³C NMR: The carbon spectrum would feature a characteristic signal for the isothiocyanate carbon around δ 120-140 ppm. The carbons of the pyridinium ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon would also be clearly identifiable.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. Under typical conditions (e.g., Electrospray Ionization), the spectrum would likely show the molecular ion peak for the free base cation, [C₇H₆N₂S]⁺, corresponding to the loss of HBr from the parent molecule.

TechniqueExpected Key Signals/Features
IR Spectroscopy~2050-2150 cm⁻¹ (-N=C=S stretch); ~2500-3000 cm⁻¹ (N⁺-H stretch)
¹H NMRδ 7.5-9.0 ppm (aromatic protons); downfield singlet (-CH₂-); broad singlet (N⁺-H)
¹³C NMRδ 120-140 ppm (-N=C=S); δ 120-150 ppm (aromatic carbons)
Mass SpectrometryMolecular ion peak corresponding to the cation [C₇H₇N₂S]⁺

Computational Chemistry Approaches

Theoretical calculations provide deep insight into the structure, properties, and behavior of molecules at an electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. youtube.com For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, predicting bond lengths and angles that would be expected from an X-ray analysis. nih.gov

Key parameters derived from DFT include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this molecule, a high positive potential would be localized around the pyridinium proton, while negative potential would be associated with the sulfur atom of the isothiocyanate group.

Vibrational Frequencies: DFT can predict the IR spectrum of the molecule. These calculated frequencies can be compared with experimental data to confirm structural assignments. nih.gov

DFT-Calculated PropertyInformation Gained
Optimized GeometryBond lengths, bond angles, dihedral angles
HOMO/LUMO EnergiesElectronic reactivity, kinetic stability, electron-donating/accepting ability
Electrostatic Potential MapCharge distribution, sites for electrophilic/nucleophilic attack
Calculated Vibrational FrequenciesTheoretical IR spectrum for comparison with experimental data

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. acs.org For this compound, MD simulations in a solvent like water or DMSO could reveal important information about its conformational flexibility. The simulation would track the movements of the cation and its counter-ion, providing insights into the rotation around the single bonds of the methylene linker. This analysis helps to identify the most stable or populated conformations in solution. Furthermore, MD simulations can characterize the solvation shell around the molecule and the dynamic nature of the ion pairing between the pyridinium cation and the bromide anion. nih.gov

Non-covalent interactions are fundamental to the structure and stability of the hydrobromide salt in both the solid state and solution. frontiersin.org The primary non-covalent interaction is the strong N⁺-H···Br⁻ hydrogen bond. Computational methods can quantify the strength and geometry of this bond.

Beyond this primary interaction, other subtle forces are at play:

C-H···Br⁻ and C-H···S Interactions: Weaker hydrogen bonds involving the carbon-bound hydrogens of the pyridine ring and methylene group with the bromide anion or the sulfur atom can further stabilize the crystal structure. nih.gov

Anion-π Interactions: The electron-rich bromide anion can interact favorably with the electron-deficient face of the pyridinium ring. rsc.org

Advanced Derivatives and Analogs of 3 Picolyl Isothiocyanate Hydrobromide

Structural Modifications and their Impact on Reactivity and Synthetic Utility

Structural alterations to the 3-picolyl isothiocyanate framework, particularly changes to the pyridine (B92270) ring and the methylene (B1212753) spacer, have a profound impact on the compound's reactivity. The electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group is the primary determinant of its reactivity towards nucleophiles.

Positional Isomerism of the Picolyl Group: The position of the isothiocyanatomethyl group on the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties of the isothiocyanate moiety. The pyridine nitrogen atom is electron-withdrawing, and its effect on the side chain is a combination of inductive and resonance effects.

3-Picolyl Isothiocyanate: The isothiocyanate group is in the meta-position relative to the ring nitrogen. The electron-withdrawing inductive effect of the nitrogen atom slightly increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack compared to a simple benzyl (B1604629) isothiocyanate.

2- and 4-Picolyl Isothiocyanates: In these isomers, the isothiocyanatomethyl group is in conjugation with the pyridine nitrogen. This allows for resonance effects to play a more significant role, which can further modulate the reactivity of the isothiocyanate carbon.

Substituents on the Pyridine Ring: Adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring provides another layer of control over reactivity.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): Conversely, EDGs decrease the electrophilicity of the isothiocyanate carbon, leading to reduced reactivity.

The general principle is that groups that withdraw electron density from the isothiocyanate function make its central carbon more electropositive and thus more reactive toward nucleophiles. researchgate.net

Table 1: Predicted Impact of Structural Modifications on the Reactivity of Picolyl Isothiocyanates
ModificationExample CompoundElectronic EffectPredicted Impact on Reactivity
Isomer Position4-Picolyl IsothiocyanateEnhanced electron withdrawal via resonanceHigher reactivity than 3-picolyl isomer
Ring Substitution (EWG)5-Nitro-3-picolyl IsothiocyanateStrong inductive and resonance withdrawalSignificantly increased reactivity
Ring Substitution (EDG)5-Methyl-3-picolyl IsothiocyanateInductive electron donationSlightly decreased reactivity

Synthesis and Characterization of Related Picolyl Isothiocyanate Compounds

The synthesis of picolyl isothiocyanate analogs typically starts from the corresponding aminomethyl pyridine (picolylamine) precursors. Due to the lower nucleophilicity of pyridyl amines compared to other aryl amines, specialized methods are often required for efficient conversion. nih.gov

A common and effective one-pot method involves the following steps: nih.gov

Formation of a Dithiocarbamate (B8719985) Salt: The starting picolylamine is reacted with carbon disulfide in the presence of a base (such as DABCO or sodium hydride) to form an in situ dithiocarbamate salt. nih.gov

Desulfurization: The intermediate salt is then treated with a desulfurizing agent, such as aqueous iron(III) chloride, to yield the final picolyl isothiocyanate. nih.gov

Alternative methods for synthesizing isothiocyanates, which can be adapted for picolyl derivatives, include the use of thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.org However, these reagents present challenges due to the high toxicity of thiophosgene and the need for anhydrous conditions with TCDI.

Characterization of the resulting picolyl isothiocyanate derivatives relies on standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The most prominent feature is a strong and sharp absorption band typically appearing in the 2050-2150 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the -N=C=S group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to confirm the structure of the picolyl group, showing characteristic shifts for the aromatic protons of the pyridine ring and the methylene (-CH₂-) protons adjacent to the isothiocyanate group.

¹³C NMR spectroscopy provides a definitive signal for the carbon of the isothiocyanate group, typically found in the 130-140 ppm range, along with signals for the pyridine ring and methylene carbons. vnu.edu.vnresearchgate.net

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound and can provide fragmentation patterns that support the proposed structure.

Comparative Studies with Other Isothiocyanate Reagents

Alkyl Isothiocyanates (R-NCS, R=alkyl): These compounds serve as a baseline for reactivity. Picolyl isothiocyanates, being a type of benzylic isothiocyanate, generally exhibit slightly higher reactivity than simple aliphatic isothiocyanates due to the electronic influence of the aromatic pyridine ring. Studies on hydrolysis have shown that aliphatic isothiocyanates are generally somewhat more reactive than aromatic derivatives. rsc.orgrsc.org

Aryl Isothiocyanates (Ar-NCS, Ar=aryl): In aryl isothiocyanates, the nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, which reduces the electrophilicity of the isothiocyanate carbon. This effect generally makes aryl isothiocyanates less reactive than alkyl and picolyl isothiocyanates. researchgate.net However, substituting the aryl ring with strong electron-withdrawing groups can significantly enhance their reactivity, potentially making them more reactive than unsubstituted picolyl isothiocyanates. researchgate.net

Acyl Isothiocyanates (R-CO-NCS): This class of reagents is significantly more reactive than alkyl or aryl isothiocyanates. arkat-usa.org The strongly electron-withdrawing acyl group attached to the nitrogen atom drastically increases the electrophilicity of the isothiocyanate carbon, making them highly susceptible to nucleophilic attack. arkat-usa.org

Table 2: General Reactivity Comparison of Isothiocyanate Classes
Isothiocyanate ClassGeneral StructureElectronic Effect of R-GroupRelative Reactivity
Acyl IsothiocyanateR-C(=O)-NCSStrongly electron-withdrawingHighest
Picolyl Isothiocyanate(C₅H₄N)CH₂-NCSModerately electron-withdrawingHigh
Alkyl IsothiocyanateR-CH₂-NCSWeakly electron-donating/neutralModerate
Aryl IsothiocyanateAr-NCSElectron-donating (resonance)Lowest

Future Directions and Emerging Research Avenues

Integration in Flow Chemistry and Automated Synthesis

The synthesis of isothiocyanates, including pyridyl derivatives, is increasingly benefiting from the adoption of flow chemistry. beilstein-journals.orgresearchgate.net This technology offers advantages in terms of safety, efficiency, and scalability. Future research will likely focus on adapting and optimizing one-pot synthesis methods for pyridyl isothiocyanates for continuous flow systems. mdpi.comnih.gov Such systems would enable the on-demand generation of 3-picolyl isothiocyanate from its corresponding amine, minimizing the handling of the potentially reactive isothiocyanate intermediate.

The integration of automated synthesis platforms with flow reactors represents a powerful future direction. These systems could allow for the rapid and systematic synthesis of a library of derivatives from 3-picolyl isothiocyanate hydrobromide. By varying reaction partners and conditions in an automated fashion, researchers can accelerate the discovery of new compounds with desired properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Isothiocyanates

FeatureBatch SynthesisFlow Synthesis
Reaction Time HoursMinutes
Scalability LimitedHigh
Safety Potential for runaway reactionsEnhanced safety due to small reaction volumes
Product Purity Often requires extensive purificationHigher purity, often without purification
Automation ChallengingReadily automated

Exploration of Novel Catalytic Transformations

The isothiocyanate group is a versatile handle for a variety of chemical transformations. Future research is expected to explore novel catalytic reactions involving 3-picolyl isothiocyanate. One promising area is the use of visible-light photocatalysis. For instance, a visible light-mediated catalytic system has been developed for the cyclization-desulfurization reaction of isothiocyanates to produce 3-amino- mdpi.comacs.orglookchem.com-triazolopyridine derivatives. acs.orgacs.org Applying such methodologies to 3-picolyl isothiocyanate could lead to new, efficient, and environmentally friendly routes to complex heterocyclic structures.

Furthermore, the pyridyl nitrogen of 3-picolyl isothiocyanate can act as a ligand for transition metals, opening up possibilities for its use in catalysis. Research into pyridyl-thiourea ruthenium and osmium complexes has demonstrated their application as catalysts in hydrogenation reactions. mdpi.com Future work could involve the synthesis of novel metal complexes incorporating the 3-picolyl isothiocyanate scaffold and the exploration of their catalytic activity in a range of organic transformations.

Development of Advanced Materials and Functional Molecules

The unique electronic and structural properties of the pyridyl and isothiocyanate moieties make this compound an attractive building block for advanced materials. The isothiocyanate group can readily react with nucleophiles, making it suitable for the functionalization of polymers. This could lead to the development of "smart" polymers that respond to stimuli or have specific recognition capabilities. For example, polymers functionalized with isothiocyanates are being explored for applications such as rapid sensing.

The pyridyl group, with its ability to participate in hydrogen bonding and metal coordination, can also be exploited in the design of supramolecular assemblies and metal-organic frameworks (MOFs). By incorporating 3-picolyl isothiocyanate into these structures, it may be possible to create materials with novel optical, electronic, or catalytic properties.

Interdisciplinary Research Opportunities in Chemical Sciences

The intersection of chemistry with biology and materials science presents significant opportunities for this compound. In the realm of chemical biology, isothiocyanates are known for their biological activities and are used as probes to study biological processes. researchgate.net The pyridyl moiety is a common feature in many pharmaceuticals. researchgate.net Therefore, derivatives of 3-picolyl isothiocyanate could be synthesized and screened for potential therapeutic applications, including as enzyme inhibitors or as agents for targeted drug delivery.

Moreover, the fluorescent properties of some pyridyl-containing compounds suggest that derivatives of 3-picolyl isothiocyanate could be developed as fluorescent probes for imaging and sensing applications. For example, isothiocyanate-functionalized molecules are used in the development of probes for detecting biologically relevant analytes. The combination of the pyridyl and isothiocyanate groups offers a rich platform for the design of novel molecules with tailored functions for a wide range of interdisciplinary applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-Picolyl isothiocyanate hydrobromide to ensure purity and reproducibility?

Methodological Answer: Synthesis should follow protocols optimized for isothiocyanate derivatives, ensuring stoichiometric control and inert conditions to prevent hydrolysis. Post-synthesis characterization requires:

  • Purity Analysis : HPLC or GC-MS to verify absence of byproducts (e.g., thiourea derivatives).
  • Structural Confirmation : Powder X-ray diffraction (PXRD) to confirm crystallinity, as amorphous forms may alter solubility (see , Table 3 for analogous hydrobromide solubility data).
  • Elemental Analysis : Quantify bromide content via ion chromatography to validate stoichiometry.
    Documentation must include manufacturer details, batch numbers, and storage conditions (e.g., desiccated, -20°C) to ensure reproducibility .

Q. How does pH influence the stability and solubility of this compound in aqueous solutions?

Methodological Answer: The compound’s solubility and charge state are pH-dependent due to the isothiocyanate group’s reactivity. For example:

  • Below pH 6 : The neutral isothiocyanate form dominates, reducing solubility but enhancing stability.
  • Above pH 7 : Hydrolysis to dithiocarbamates may occur, increasing solubility (negative charge) but reducing bioavailability (, Fig. 1a).
    Experimental design should include buffered solutions (pH 4–9) and techniques like capillary electrophoresis (CE) to monitor speciation. Storage recommendations: acidic buffers (pH ≤ 5) for short-term use; lyophilization for long-term stability .

Advanced Research Questions

Q. How can transcriptomic analysis be applied to study the biological activity of this compound in bacterial or eukaryotic systems?

Methodological Answer: Leverage RNA sequencing (RNA-seq) to identify differentially expressed genes (DEGs) post-treatment, as demonstrated for benzyl isothiocyanate in Staphylococcus aureus ( ). Key steps:

  • Dose Optimization : Conduct preliminary MIC assays to determine sub-inhibitory concentrations (prevents cell death bias).
  • RNA Extraction : Use TRIzol-based protocols with DNase treatment to avoid genomic DNA contamination.
  • Validation : qRT-PCR for virulence-related DEGs (e.g., hla, agr).
  • PICO Framework :
    • Population : Bacterial biofilms or cancer cell lines.
    • Intervention : Compound exposure at varying concentrations.
    • Comparison : Untreated controls or other isothiocyanates (e.g., benzyl derivatives).
    • Outcome : Fold-change in gene expression or biofilm inhibition .

Q. What experimental strategies resolve contradictions in reported solubility and reactivity data for this compound?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., pH, temperature, solvent polarity). To address this:

  • Multi-Method Solubility Profiling : Compare results from HPLC (quantitative), PXRD (amorphous vs. crystalline forms), and dynamic light scattering (DLS) for particle size effects (, Table 3).
  • Reactivity Under Controlled Conditions : Use NMR (e.g., 1^{1}H, 13^{13}C) to track dithiocarbamate formation in real-time with thiol-containing compounds (e.g., glutathione) at defined pH ().
  • Data Normalization : Report solubility as logD (partition coefficient) at pH 7.4 to standardize comparisons .

Q. How can researchers design experiments to investigate the compound’s interaction with thiol-containing biomolecules (e.g., proteins, enzymes)?

Methodological Answer: Focus on kinetic and structural analyses:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with cysteine residues (e.g., in albumin or papain).
  • Mass Spectrometry (MS) : Identify adduct formation (e.g., +119 Da for dithiocarbamate adducts).
  • Molecular Dynamics (MD) Simulations : Predict binding sites using docking software (e.g., AutoDock Vina) and validate with site-directed mutagenesis.
  • Control Experiments : Compare with non-thiol reactants (e.g., serine mutants) to confirm specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.